4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

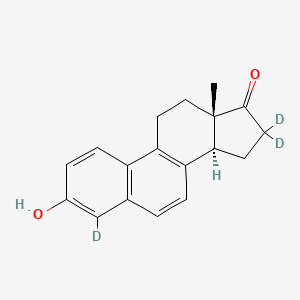

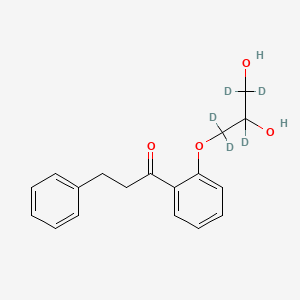

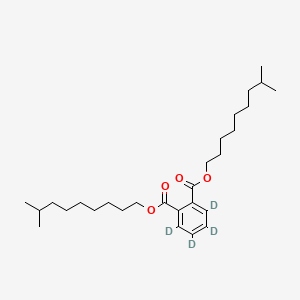

“4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” is a chemical compound with the molecular formula C17H18O6 . It is also known as "4,4’,6-Trimethoxy-6’-methyl-spiro [benzofuran-2 (3H),1’- 3cyclohexene]-2’,3-dione" .

Molecular Structure Analysis

The molecular structure of “4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” is planar . More detailed structural information may be available in specialized databases or scientific literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .Scientific Research Applications

Polymer Toughening and Modification

Compounds derived from lactide, similar in structural complexity to the compound of interest, have been utilized in enhancing the toughness of polylactic acid (PLA) polymers. For example, derivatives of lactide have been synthesized and incorporated into PLA, significantly improving its toughness compared to conventional PLA materials. This advancement demonstrates the potential of such compounds in creating novel polymeric alloys with superior mechanical properties (Jing & Hillmyer, 2008).

Molecular Rearrangement Studies

Research into the thermal behavior of methoxy-triazines, which share a complexity akin to the target compound, has shed light on intermolecular methyl rearrangement processes. These studies are crucial for understanding the stability and reactivity of such compounds under various conditions, which has implications for their use in synthesis and material design (Handelsman-Benory et al., 2000).

Corrosion Inhibition

Investigations into spirocyclopropane derivatives for mild steel protection in acidic environments demonstrate the utility of these compounds in corrosion inhibition. The research highlights the effectiveness of these compounds in providing a protective layer on metal surfaces, which is vital for extending the lifespan of metal components in corrosive environments (Chafiq et al., 2020).

Ring-Opening Polymerization

The synthesis and polymerization of cyclic esters derived from natural sources like l-malic acid, which resemble the functional groups in the compound of interest, have been explored. These studies contribute to the development of biodegradable polymers, showcasing the potential of these compounds in eco-friendly material production (Pounder & Dove, 2010).

properties

IUPAC Name |

(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKBUUKRORCHH-XLFHBGCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858536 |

Source

|

| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5'R)-3',4,6-Trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione | |

CAS RN |

56783-97-2 |

Source

|

| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)